6-Hydroxysalicylic Acid
6-Hydroxysalicylic Acid
2,6-dihydroxybenzoic acid is a dihydroxybenzoic acid having the two hydroxy groups at the C-2 and C-6 positions. It has a role as a metabolite. It is a conjugate acid of a 2,6-dihydroxybenzoate.
2, 6-Dihydroxybenzoic acid, also known as gamma-resorcylic acid or 6-hydroxysalicylic acid, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2, 6-Dihydroxybenzoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). 2, 6-Dihydroxybenzoic acid has been detected in multiple biofluids, such as urine and blood. Outside of the human body, 2, 6-dihydroxybenzoic acid can be found in beer and olive. This makes 2, 6-dihydroxybenzoic acid a potential biomarker for the consumption of these food products.
2, 6-Dihydroxybenzoic acid, also known as gamma-resorcylic acid or 6-hydroxysalicylic acid, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2, 6-Dihydroxybenzoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). 2, 6-Dihydroxybenzoic acid has been detected in multiple biofluids, such as urine and blood. Outside of the human body, 2, 6-dihydroxybenzoic acid can be found in beer and olive. This makes 2, 6-dihydroxybenzoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
303-07-1
VCID:
VC0147525
InChI:
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11)
SMILES:
C1=CC(=C(C(=C1)O)C(=O)O)O
Molecular Formula:
C7H6O4
Molecular Weight:
154.12 g/mol
6-Hydroxysalicylic Acid
CAS No.: 303-07-1
Reference Standards
VCID: VC0147525
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
CAS No. | 303-07-1 |
---|---|
Product Name | 6-Hydroxysalicylic Acid |
Molecular Formula | C7H6O4 |
Molecular Weight | 154.12 g/mol |
IUPAC Name | 2,6-dihydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) |
Standard InChIKey | AKEUNCKRJATALU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)O)O |
Melting Point | 165°C |
Physical Description | Solid |
Description | 2,6-dihydroxybenzoic acid is a dihydroxybenzoic acid having the two hydroxy groups at the C-2 and C-6 positions. It has a role as a metabolite. It is a conjugate acid of a 2,6-dihydroxybenzoate. 2, 6-Dihydroxybenzoic acid, also known as gamma-resorcylic acid or 6-hydroxysalicylic acid, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2, 6-Dihydroxybenzoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). 2, 6-Dihydroxybenzoic acid has been detected in multiple biofluids, such as urine and blood. Outside of the human body, 2, 6-dihydroxybenzoic acid can be found in beer and olive. This makes 2, 6-dihydroxybenzoic acid a potential biomarker for the consumption of these food products. |
Solubility | 0.06 M 9.56 mg/mL |
Synonyms | γ-Resorcylic Acid; 2,6-Dihydroxybenzoic Acid; 2,6-Resorcylic Acid; 2-Carboxy-1,3-dihydroxybenzene; 2-Carboxyresorcinol; 2,6-Dihydroxybenzoic Acid; NSC 49172 |
PubChem Compound | 9338 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume